DDABT1 Exhibits 2.8-Fold Greater Antiviral Potency Than Parent Telmisartan (TM) in Vero Cells
DDABT1 demonstrates significantly enhanced antiviral activity against CHIKV (PS strain) compared to its parent compound telmisartan (TM). At an MOI of 0.1, DDABT1 achieved an IC50 of 14.53 μM, while TM exhibited an IC50 of 40.85 μM under comparable conditions [1]. At a lower MOI of 0.01, DDABT1 maintained superior potency with an IC50 of 14.59 μM versus TM's 21.07 μM [1]. This represents a 2.8-fold improvement at MOI 0.1 and a 1.4-fold improvement at MOI 0.01.
| Evidence Dimension | Antiviral IC50 (CHIKV inhibition) |
|---|---|
| Target Compound Data | IC50 = 14.53 μM (MOI 0.1); IC50 = 14.59 μM (MOI 0.01) |
| Comparator Or Baseline | Telmisartan (TM): IC50 = 40.85 μM (MOI 0.1); IC50 = 21.07 μM (MOI 0.01) |
| Quantified Difference | 2.8-fold (MOI 0.1); 1.4-fold (MOI 0.01) improvement in potency |
| Conditions | Vero cells infected with CHIKV-PS strain, MOI 0.1 or 0.01, post-infection treatment, viral titer measured by plaque assay at 18 hpi |
Why This Matters
Superior antiviral potency at pharmacologically relevant concentrations reduces the required dose for efficacy and expands the therapeutic window for in vivo studies.
- [1] Rudra N. Chattopadhyay et al., "Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation," ACS Omega 2024, 9, 1, 146–156. doi: 10.1021/acsomega.3c00763 View Source
